![molecular formula C17H21NO4 B2914314 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2248401-36-5](/img/structure/B2914314.png)
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a chemical compound that belongs to the spirocyclic class of compounds. It is a promising compound with potential applications in scientific research due to its unique structure and properties.
Mechanism Of Action
The mechanism of action of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is not well understood. However, it is believed to act as a modulator of neurotransmitter receptors in the brain.
Biochemical And Physiological Effects
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. The limitations of using this compound in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Future Directions
There are many future directions for the study of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid. Some of these directions include:
1. Further investigation of its mechanism of action.
2. Synthesis of analogs of this compound to study their properties and potential applications.
3. Investigation of its potential applications in the treatment of neurological disorders.
4. Investigation of its potential applications in the field of coordination chemistry.
5. Investigation of its potential applications as a chiral auxiliary in asymmetric synthesis.
Conclusion:
In conclusion, 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a promising compound with potential applications in scientific research. Its unique structure and properties make it a valuable building block for the synthesis of other spirocyclic compounds. Its potential applications in the treatment of neurological disorders and in the field of coordination chemistry make it a compound of interest for future research. Further investigation of its mechanism of action and synthesis of analogs of this compound will provide valuable insights into its properties and potential applications.
Synthesis Methods
The synthesis of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid involves a multi-step process. The first step involves the reaction of 1,4-dioxane with phenylmagnesium bromide to form 1-phenyl-1,4-dioxan-2-ol. The second step involves the reaction of 1-phenyl-1,4-dioxan-2-ol with 1,3-dibromopropane to form 1-(2-bromoethyl)-1,4-dioxan-2-ol. The third step involves the reaction of 1-(2-bromoethyl)-1,4-dioxan-2-ol with N-methylpiperazine to form 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan. The final step involves the reaction of 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan with diethyl malonate to form 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid.
Scientific Research Applications
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has potential applications in scientific research due to its unique structure and properties. It can be used as a building block for the synthesis of other spirocyclic compounds. It can also be used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
2-(6-phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)9-14-10-17(7-4-8-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXWWPFNUDCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)
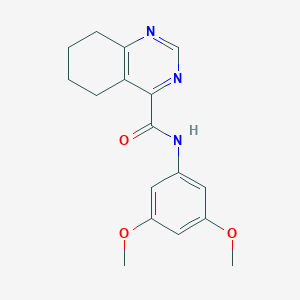
![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
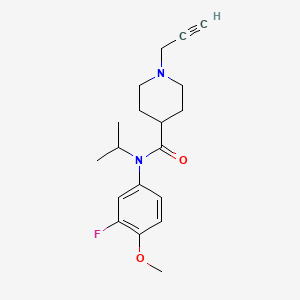

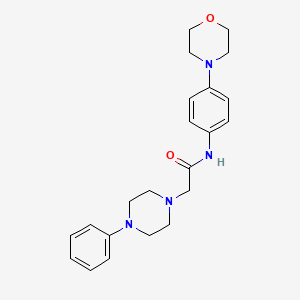
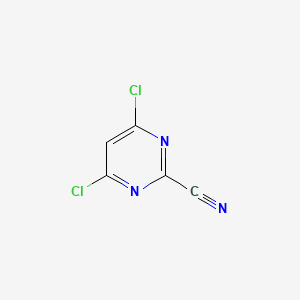
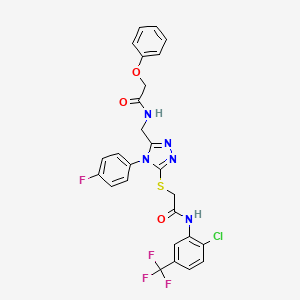
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)
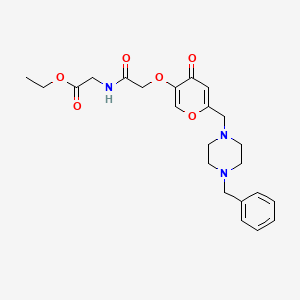
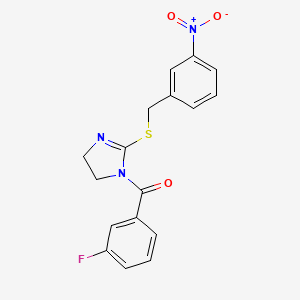
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)